2-Iodo-1,4-bis(octyloxy)benzene
Description
2-Iodo-1,4-bis(octyloxy)benzene is a halogenated aromatic compound featuring iodine at the 2-position and octyloxy (-O-C₈H₁₇) groups at the 1- and 4-positions. The iodine atom introduces reactivity for cross-coupling reactions, while the long alkoxy chains enhance solubility in organic solvents, making the compound suitable for applications in organic electronics and polymer synthesis . Its structure balances electronic modulation (via iodine’s electron-withdrawing nature) and processability (via octyloxy’s lipophilic character).
Properties
CAS No. |
194204-70-1 |
|---|---|
Molecular Formula |
C22H37IO2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-iodo-1,4-dioctoxybenzene |
InChI |
InChI=1S/C22H37IO2/c1-3-5-7-9-11-13-17-24-20-15-16-22(21(23)19-20)25-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI Key |
QUGSSUUTMCPIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,4-bis(octyloxy)benzene typically involves the iodination of 1,4-bis(octyloxy)benzene. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require elevated temperatures to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of 2-Iodo-1,4-bis(octyloxy)benzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,4-bis(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as ethanol or water.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted benzenes.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Iodo-1,4-bis(octyloxy)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic chemistry.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Iodo-1,4-bis(octyloxy)benzene in chemical reactions involves the activation of the iodine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Iodo vs. Bromo/Alkyl Groups
- 2-Iodo-1,4-bis(octyloxy)benzene vs. 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (OPCBMMB) :
The bromomethyl groups in OPCBMMB enable polymerization with fullerenes (e.g., PCBM), forming oligomers for photovoltaic applications. In contrast, the iodine in 2-iodo-1,4-bis(octyloxy)benzene offers a reactive site for Suzuki or Ullmann couplings, expanding its utility in synthesizing conjugated polymers .
Alkoxy Chain Length Variations
- Octyloxy (C₈) vs. Hexyloxy (C₆) or Dodecyloxy (C₁₂): Compounds like 2,5-diiodo-1,4-bis(n-hexyloxy)benzene (C₆) and DC16 (C₁₆) from thermochromic studies highlight chain-length-dependent properties: Solubility: Longer chains (C₁₂–C₁₆) improve solubility in nonpolar solvents but may reduce crystallinity. Octyloxy (C₈) balances solubility and film-forming ability . Phase Transitions: DC16 (C₁₆) exhibits a higher crystal-to-amorphous transition temperature (∼80°C) than DC8 (C₈, ∼60°C), suggesting shorter chains lower thermal stability .
Electronic and Solvent Effects
Electron-Donating vs. Electron-Withdrawing Substituents
- 2-Iodo-1,4-bis(octyloxy)benzene vs. 2-Iodo-1,4-bis(trifluoromethyl)benzene :
The octyloxy group donates electrons via resonance (+M effect), activating the ring for electrophilic substitution. In contrast, trifluoromethyl (-CF₃) withdraws electrons (-I effect), deactivating the ring and directing reactivity toward meta positions. This distinction makes the former suitable for charge-transport materials and the latter for pharmaceutical intermediates .
Solvent-Dependent Conductivity
In polymer blends (e.g., with P3HT), 2-iodo-1,4-bis(octyloxy)benzene derivatives like OPCBMMB show solvent-dependent conductivity:
| Compound | Solvent | Conductivity (S/cm) | Conditions |
|---|---|---|---|
| OPCBMMB/P3HT | Chloroform | 1.2 × 10⁻³ | Under light |
| OPCBMMB/P3HT | Xylene | 8.5 × 10⁻⁴ | Dark |
| PPCBMB/P3HT | Xylene | 2.1 × 10⁻³ | Dark |
The iodine substituent may enhance charge separation in chloroform, while xylene promotes ordered π-stacking in octyloxy-containing polymers .
Thermochromic and Photovoltaic Performance
The iodine in 2-iodo-1,4-bis(octyloxy)benzene could similarly stabilize excited states for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
